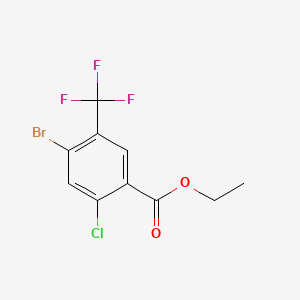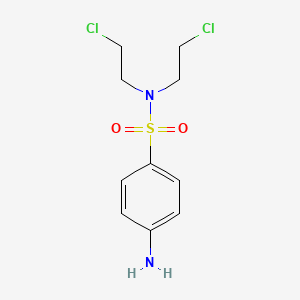![molecular formula C19H25NO3 B14011380 9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one CAS No. 67455-70-3](/img/structure/B14011380.png)
9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-2-propen-1-yl)- is a complex organic compound with a unique structure that includes a quinolizine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-2-propen-1-yl)- typically involves multiple steps. The starting materials and specific reagents can vary, but a common approach includes the following steps:
Formation of the Quinolizine Core: This step often involves the cyclization of a suitable precursor, such as a substituted aniline, under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 9 and 10 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Addition of the Propenyl Group: The propenyl group at position 3 can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-2-propen-1-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced quinolizine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines can replace the methoxy groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Thiols, amines, nucleophilic conditions.
Major Products
Aplicaciones Científicas De Investigación
2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-2-propen-1-yl)- has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in various biological processes.
Pathways: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s presence.
Comparación Con Compuestos Similares
Similar Compounds
2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-3-isobutyl-9,10-dimethoxy-: This compound has a similar structure but with an isobutyl group instead of a propenyl group.
2H-benzo[a]quinolizin-2-one,9,10-bis(benzoyloxy)-1,3,4,6,7,11b-hexahydro-3-(2-methylpropyl)-: This compound has benzoyloxy groups at positions 9 and 10 instead of methoxy groups.
Uniqueness
The uniqueness of 2H-benzo[a]quinolizin-2-one,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-2-propen-1-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
67455-70-3 |
|---|---|
Fórmula molecular |
C19H25NO3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
9,10-dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,14,16H,1,5-7,10-11H2,2-4H3 |
Clave InChI |
IWAYHUXQWULHQH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


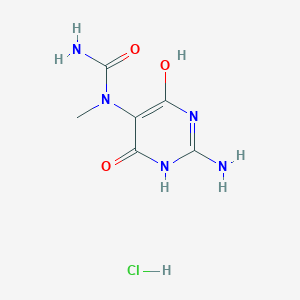

![1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B14011305.png)
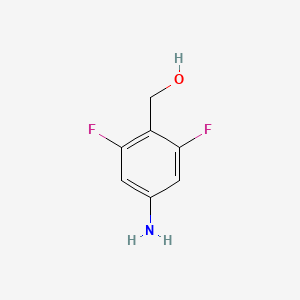
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
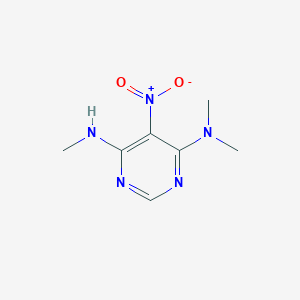

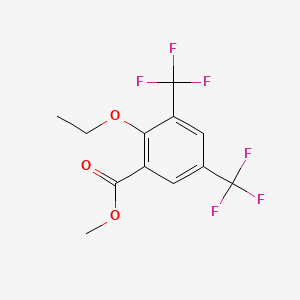

![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)

